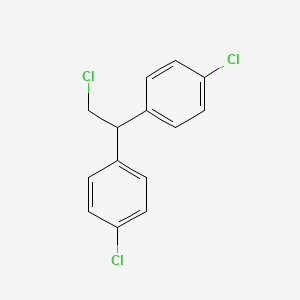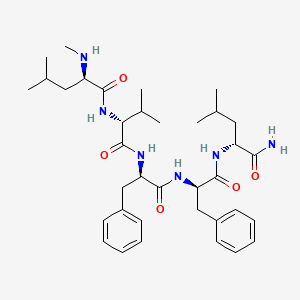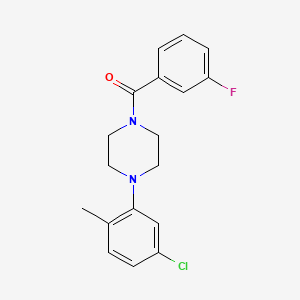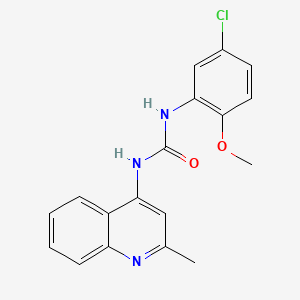
Pranoprofen
Vue d'ensemble
Description
Pranoprofen is a topical anti-inflammatory agent used for the treatment of non-infectious inflammatory conditions such as blepharitis and conjunctivitis . It may also be used post-operatively to manage inflammation .
Synthesis Analysis
A preparation method of Pranoprofen has been described in a patent . The method involves mixing methanol and metal sodium, adding a compound shown as a formula A, and stirring for reaction to obtain a compound shown as a formula B. The compound B is then mixed with dichloromethane, cooled, and then triethylamine and trimethyl benzyl ammonium chloride are added. A sulfonyl chloride solution is then added dropwise for reaction. The solvent is removed, glacial acetic acid and concentrated hydrochloric acid are added for continuous reaction, and the reaction solution is added into glacial water. The pH value of the solution is adjusted, washed, a water layer is collected, and the pH value of the water layer is adjusted to obtain a Pranoprofen crude product .
Molecular Structure Analysis
The molecular formula of Pranoprofen is C15H13NO3 . The molecular weight is 255.27 .
Chemical Reactions Analysis
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology . It has been found that Pranoprofen can undergo both enantioselective degradation and chiral inversion .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Dermal Applications
Pranoprofen has been formulated into nanostructured lipid carriers (NLCs) for dermal application. These NLCs have been optimized to improve the biopharmaceutical profile of Pranoprofen, making it suitable for treating skin conditions such as post-tattoo inflammatory reactions . Additionally, Pranoprofen-loaded NLCs have been incorporated into semi-solid dosage forms like gels for the treatment of skin inflammation .
Ophthalmology
In the field of ophthalmology, Pranoprofen is used in various treatments:
- Corneal and Conjunctival Inflammation : A study has shown that Pranoprofen gel has significant efficacy in treating corneal and conjunctival inflammation, with better results than Pranololin® .
- Dry Eye Disease : A 0.1% dose of Pranoprofen has been well tolerated and beneficial for patients with mild to moderate dry eye disease .
- Postoperative Care : Pranoprofen is prescribed postoperatively in cataract surgery, intraocular lens implantation, and also for conditions like chorioretinopathy, uveitis, age-related macular degeneration or cystoid macular edema .
Rheumatology
Pranoprofen is also used for the acute and chronic management of osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties .
Safety and Hazards
Orientations Futures
Pranoprofen has been studied for its potential use in nanostructured lipid carriers to improve its release and therapeutic efficacy in skin inflammatory disorders . Another study has looked at the use of Pranoprofen loaded nanostructured lipid carriers for the topical management of inflammatory processes on mucosal tissues .
Mécanisme D'action
Target of Action
Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Pranoprofen inhibits the COX enzymes, thereby reducing the production of prostaglandins . This inhibition results in decreased inflammation and pain, making pranoprofen effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis .
Biochemical Pathways
The primary biochemical pathway affected by pranoprofen is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, pranoprofen reduces the production of prostaglandins, key mediators of inflammation and pain .
Pharmacokinetics
One study suggests that pranoprofen can be effectively delivered transdermally, indicating good absorption and bioavailability . More research is needed to fully understand the pharmacokinetics of pranoprofen.
Result of Action
Pranoprofen’s inhibition of COX enzymes and subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes it effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis . At the cellular level, pranoprofen has been shown to have different effects on human corneal epithelial cells .
Action Environment
Environmental factors can influence the action of pranoprofen. For instance, the presence of NSAIDs, including pranoprofen, in the aquatic environment can lead to enantiospecific differences in environmental fate and toxicity . Additionally, the formulation of pranoprofen, such as its inclusion in lipid-based nanoparticles, can affect its permeability and retention in various tissues .
Propriétés
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZAMVBTVNYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023497 | |
| Record name | Pranoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pranoprofen | |
CAS RN |
52549-17-4 | |
| Record name | (±)-Pranoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52549-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pranoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pranoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pranoprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pranoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRANOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pranoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pranoprofen?
A1: Pranoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting prostaglandin (PG) biosynthesis [, ]. It achieves this by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for PG production at inflammation sites [].
Q2: Does Pranoprofen have any effect on leukotrienes?
A2: Research suggests that Pranoprofen does not increase the lipoxygenase metabolism of arachidonic acid, indicating that it does not significantly affect leukotriene production [].
Q3: How does Pranoprofen's effect on PGs differ from other NSAIDs like Indomethacin?
A3: While both Pranoprofen and Indomethacin inhibit PG synthesis, Pranoprofen demonstrates a less potent reduction in gastric mucosal PG levels compared to Indomethacin at equivalent anti-inflammatory doses. This difference may contribute to Pranoprofen's lower ulcerogenic potential [].
Q4: What is the molecular formula and weight of Pranoprofen?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Pranoprofen.
Q5: Are there any details about Pranoprofen's spectroscopic characteristics?
A5: The provided research primarily focuses on Pranoprofen's pharmacological properties and does not delve into detailed spectroscopic data analysis.
Q6: Are there species differences in Pranoprofen metabolism?
A7: Yes, significant species differences exist in Pranoprofen metabolism. While glucuronidation is the dominant pathway in rats, guinea pigs, and rabbits, mice exhibit a preference for glucosidation, especially at lower doses [, ].
Q7: Is there stereoselectivity in Pranoprofen metabolism?
A8: Research indicates stereoselective conjugation, particularly in the glucosidation pathway, where S(+)-pranoprofen shows a higher affinity for glucosidation compared to the R(-)-enantiomer [].
Q8: How does age affect Pranoprofen pharmacokinetics?
A9: Studies show that elderly individuals exhibit a longer elimination half-life, lower plasma clearance, and greater area under the curve (AUC) for Pranoprofen compared to younger individuals, indicating altered pharmacokinetics with age [].
Q9: Does co-administration with other drugs affect Pranoprofen pharmacokinetics?
A10: Yes, co-administration with certain drugs can alter Pranoprofen pharmacokinetics. For example, probenecid, a uricosuric agent, reduces Pranoprofen clearance and excretion by inhibiting its glucuronidation in the kidneys []. Similarly, aspirin co-administration increases Pranoprofen's AUC, Cmax, and half-life, potentially by inhibiting its metabolism [].
Q10: What are the primary applications of Pranoprofen?
A11: Pranoprofen is primarily used for its anti-inflammatory and analgesic properties in various conditions. These include:* Ophthalmic applications: Postoperative inflammation following cataract surgery [, , , ], treatment of dry eye disease [, , , ], allergic conjunctivitis [, ], vernal keratoconjunctivitis [], and other inflammatory eye conditions [, ].* Musculoskeletal disorders: Management of osteoarthritis and rheumatoid arthritis [, ].
Q11: How does Pranoprofen affect inflammatory markers in dry eye disease?
A12: Pranoprofen demonstrates efficacy in reducing inflammatory markers like CXC chemokine receptor 3 (CXCR3) and CC chemokine receptor 5 (CCR5) on Th1 cells in dry eye patients [].
Q12: Does Pranoprofen impact pain perception during cataract surgery?
A13: Studies show that preoperative administration of Pranoprofen eye drops effectively reduces pain during second-eye cataract surgery, particularly when performed within a 1-6 week interval after the first eye [].
Q13: What is the role of monocyte chemoattractant protein 1 (MCP-1) in Pranoprofen's pain-relieving effects?
A14: Research suggests that Pranoprofen's pain-relieving effect might be associated with a reduction in MCP-1 levels in the aqueous humor, particularly during second-eye cataract surgeries performed shortly after the first [].
Q14: Does Pranoprofen affect vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) expression in pterygium?
A15: Topical Pranoprofen has been shown to reduce VEGF and COX-2 expression in pterygium tissues, suggesting a potential therapeutic benefit in preventing postoperative recurrence [].
Q15: What are the common routes of Pranoprofen administration?
A16: Pranoprofen is available in oral and topical formulations [, , ]. Oral administration includes capsules and potentially controlled-release formulations [, ]. Topical formulations encompass eye drops and gels [, , ].
Q16: Are there strategies to enhance Pranoprofen's bioavailability and delivery?
A17: Several strategies have been explored to improve Pranoprofen delivery:* Transdermal delivery: Gels containing penetration enhancers like octanoic acid have demonstrated enhanced bioavailability and sustained blood concentrations compared to oral administration [, ].* Controlled-release formulations: Combining pulsatile release granules with different lag times offers a promising approach for achieving controlled Pranoprofen release [].* Nanostructured lipid carriers (NLCs): Pranoprofen-loaded NLCs have shown potential for topical delivery, exhibiting high permeation and retention in various mucosal tissues, including ocular tissues [].
Q17: How does Pranoprofen's binding affinity to human serum albumin (HSA) compare to its metabolites?
A18: Pranoprofen exhibits a significantly higher binding affinity to HSA compared to its metabolites, pranoprofen glucuronide and pranoprofen methylester [].
Q18: What are the known adverse effects associated with Pranoprofen?
A19: While generally well-tolerated, Pranoprofen has been associated with adverse effects such as:* Gastrointestinal issues: Like other NSAIDs, Pranoprofen can cause gastrointestinal disturbances [], although it appears to be less ulcerogenic than Indomethacin [].* Hypersensitivity reactions: Rare cases of pranoprofen-induced lung injury manifesting as acute eosinophilic pneumonia have been reported [].* Hemolytic uremic syndrome: Isolated cases of pranoprofen-induced hemolytic uremic syndrome, a severe blood disorder, have been reported [].* Ocular toxicity: High concentrations of Pranoprofen eye solutions can exhibit toxicity to human corneal epithelial cells in vitro, although it appears less toxic than diclofenac and fluorometholone [].
Q19: Are there specific safety concerns regarding Pranoprofen use in elderly patients?
A20: The altered pharmacokinetics of Pranoprofen in elderly individuals, particularly the longer elimination half-life and lower clearance [], necessitate careful dose adjustments and monitoring to minimize the risk of adverse effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)





![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
